molecular formula C24H19ClN6O B303737 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303737
M. Wt: 442.9 g/mol
InChI Key: LBPCNIFYOYNAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not yet fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. The compound may also exert its effects by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and cyclooxygenase. The compound can also induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its broad spectrum of biological activities. The compound can be tested against various microorganisms and cancer cells, making it a versatile tool for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One of the areas of interest is the development of more efficient synthetic methods for the compound. Another direction is the optimization of the compound's biological activity through structural modifications. Additionally, the compound's potential as a drug candidate for the treatment of various diseases, including cancer, infections, and inflammation, can be explored further. Finally, the compound's pharmacokinetics and toxicology can be studied to assess its safety and efficacy in vivo.
Conclusion:
In conclusion, 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising compound with a wide range of biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's potential as a drug candidate for the treatment of various diseases makes it an exciting area of research in medicinal chemistry.

Synthesis Methods

The synthesis of 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 2-chlorobenzaldehyde, 4-phenyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile, and 5-amino-1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and isolation.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The compound has been tested against various microorganisms and has shown promising results.

properties

Product Name

2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C24H19ClN6O

Molecular Weight

442.9 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H19ClN6O/c25-18-9-5-4-8-16(18)21-17(12-26)23(27)31(24-28-13-29-30-24)19-10-15(11-20(32)22(19)21)14-6-2-1-3-7-14/h1-9,13,15,21H,10-11,27H2,(H,28,29,30)

InChI Key

LBPCNIFYOYNAEN-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=NC=NN4)C5=CC=CC=C5

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=NC=NN4)C5=CC=CC=C5

Pictograms

Irritant

Origin of Product

United States

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